

# Improving the piezoelectric coefficient (d33) of PZT ceramics

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## Compound of Interest

Compound Name: *Lead titanium zirconium oxide*

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## Technical Support Center: PZT Ceramics

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the piezoelectric coefficient (d33) of PZT (lead zirconate titanate) ceramics.

## Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of PZT ceramics that can lead to a lower-than-expected d33 value.

Issue: Low d33 value after sintering and poling.

- Question: My PZT ceramic exhibits a very low d33 value after following a standard fabrication process. What are the potential causes and how can I troubleshoot this?
- Answer: A low d33 value can stem from several factors throughout the experimental workflow. Here's a systematic approach to identify and resolve the issue:
  - Inadequate Poling: The poling process is critical for aligning the ferroelectric domains, which induces piezoelectricity. Insufficient poling is a primary cause of low d33.
    - Troubleshooting:

- Verify Poling Field: Ensure the applied DC electric field is sufficient. Typically, a field of 2-4 kV/mm is required.[1] For some compositions, optimizing the poling field can significantly enhance d33. For instance, increasing the poling field from 2 to 3.5 kV/mm has been shown to increase d33.[1]
- Check Poling Temperature: Poling should be performed at an elevated temperature, typically between 100-150°C, to facilitate domain wall motion.[2] The material should be cooled to room temperature with the electric field still applied.
- Confirm Poling Time: A sufficient duration, generally 15-30 minutes, is necessary for complete domain alignment.[1][2][3]
- Suboptimal Sintering Profile: The sintering temperature and duration directly impact the ceramic's density and grain size, which are crucial for good piezoelectric properties.
  - Troubleshooting:
    - Review Sintering Temperature: Sintering at too low a temperature can result in incomplete densification, while excessive temperatures can lead to lead volatilization and abnormal grain growth. For many PZT compositions, optimal sintering temperatures range from 1150°C to 1250°C.[4]
    - Evaluate Grain Size: A uniform and dense microstructure with an appropriate grain size is desirable. A larger grain size can sometimes lead to a higher d33, but this is composition-dependent.
  - Powder Preparation and Composition: The quality of the initial PZT powder and the precise stoichiometry of the composition are fundamental.
    - Troubleshooting:
      - Analyze Powder Characteristics: The particle size and morphology of the starting powders influence the sintering process and final microstructure.
      - Verify Composition: Deviations from the desired stoichiometry, especially near the morphotropic phase boundary (MPB), can significantly reduce piezoelectric properties.

Issue: Cracking of the ceramic during processing.

- Question: My PZT pellets are cracking during or after the sintering process. What could be the cause and how can I prevent this?
- Answer: Cracking in PZT ceramics is often related to mechanical stresses that develop during processing.
  - Causes:
    - Rapid Heating or Cooling: Large temperature gradients during sintering can induce thermal shock and lead to cracking.
    - Binder Burnout: If the organic binder is removed too quickly during the initial heating stages, the rapid gas evolution can cause cracks.
    - Phase Transitions: PZT undergoes phase transitions during cooling which are accompanied by volume changes, potentially causing internal stress.
    - Inhomogeneous Density: Non-uniform packing of the green body can lead to differential shrinkage during sintering, resulting in stress and cracking.[5]
  - Solutions:
    - Optimize Heating and Cooling Rates: Employ slower heating and cooling rates, especially around the temperatures of binder burnout and phase transitions. A rate of 3-5°C/min is often used.
    - Controlled Binder Removal: Introduce a dwell time at a temperature range of 300-500°C to ensure complete and slow removal of the binder.
    - Improve Green Body Homogeneity: Ensure uniform mixing of powders and consistent pressure during pellet pressing to achieve a homogeneous green density.

Issue: d33 value degrades over time after poling.

- Question: I measure a good d33 value immediately after poling, but it significantly decreases after 24 hours. Why is this happening?

- Answer: This phenomenon is often attributed to aging or incomplete poling.
  - Aging: Piezoelectric properties naturally degrade over time, a process known as aging. This is due to the gradual relaxation of the aligned domains to a more random state.[6]
  - Incomplete Poling: If the poling process is not sufficient to fully align the domains, they can more easily revert to a random orientation.[6] Trapped charges can also contribute to an initial, artificially high d33 reading which dissipates over time.[6]
  - Troubleshooting:
    - Optimize Poling Parameters: Re-evaluate your poling field, temperature, and time to ensure a more stable domain structure is achieved.
    - Aging Period: It is standard practice to wait 24 hours after poling before measuring the final d33 value to allow for the initial aging effects to stabilize.[3]

## Frequently Asked Questions (FAQs)

Q1: How does doping affect the d33 value of PZT ceramics?

A1: Doping is a common strategy to tailor the piezoelectric properties of PZT. Dopants can be classified as "soft" or "hard" based on their effect.

- Soft Dopants (Donors): These dopants, such as Nb<sup>5+</sup> or La<sup>3+</sup>, substitute for Ti<sup>4+</sup>/Zr<sup>4+</sup> or Pb<sup>2+</sup>, respectively, and create lead vacancies. This makes the domain walls more mobile, leading to a higher piezoelectric coefficient (d33), higher dielectric constant, and lower coercive field. However, it also increases dielectric loss and makes the material more susceptible to depolarization.
- Hard Dopants (Acceptors): Acceptor dopants like Fe<sup>3+</sup> substituting for Ti<sup>4+</sup>/Zr<sup>4+</sup> create oxygen vacancies, which pin the domain walls. This results in a lower d33, lower dielectric constant, and higher coercive field, but also lower dielectric loss and better stability under high electric fields and mechanical stress.

Q2: What is the optimal sintering temperature for maximizing the d33 of PZT?

A2: The optimal sintering temperature is highly dependent on the specific PZT composition and any dopants used. Generally, increasing the sintering temperature leads to increased grain size and density, which can improve the  $d_{33}$  value up to a certain point. For example, for a modified PZT, increasing the sintering temperature from 1150°C to 1250°C resulted in an increase in  $d_{33}$ . However, temperatures that are too high can cause excessive lead loss, which is detrimental to the piezoelectric properties. It is crucial to determine the optimal sintering temperature experimentally for each specific composition.

Q3: Can AC poling be used to improve the  $d_{33}$  value?

A3: Yes, AC poling has been investigated as an alternative to conventional DC poling. Some studies suggest that applying an AC electric field can lead to a more uniform and finer domain structure, potentially resulting in improved piezoelectric properties, including  $d_{33}$ . The effectiveness of AC poling depends on the material composition and the specific AC field parameters (frequency, amplitude, and duration).

Q4: How can I prevent lead volatilization during sintering?

A4: Lead oxide (PbO) has a high vapor pressure at typical PZT sintering temperatures, leading to its evaporation. This lead loss disrupts the stoichiometry and degrades the piezoelectric properties. To mitigate this:

- Use a Lead-Rich Atmosphere: Sintering in a sealed crucible containing a source of PbO vapor, such as PZT powder of the same composition or a mixture of PbO and ZrO<sub>2</sub>, can create a lead-rich atmosphere that suppresses the volatilization from the pellets.
- Control Sintering Time and Temperature: Minimize the time at the peak sintering temperature and avoid excessively high temperatures.
- Add Excess PbO: A small excess of PbO (e.g., 1-2 wt%) can be added to the initial powder mixture to compensate for the anticipated loss.

Q5: What is the effect of grain size on the  $d_{33}$  of PZT ceramics?

A5: The relationship between grain size and  $d_{33}$  is complex and can be influenced by the composition and domain structure. In many cases, a larger grain size is associated with a higher  $d_{33}$  value because larger grains may allow for easier domain wall motion. However, for

some compositions, a finer grain size might be beneficial. It is important to optimize the sintering conditions to achieve a dense and uniform microstructure, as porosity can significantly degrade piezoelectric performance regardless of grain size.

## Experimental Protocols

### Protocol 1: Conventional Solid-State Synthesis of PZT Ceramics

This protocol outlines a general procedure for fabricating PZT ceramics via the mixed-oxide route.

- Powder Preparation:
  - Weigh stoichiometric amounts of high-purity PbO, ZrO<sub>2</sub>, and TiO<sub>2</sub> powders.
  - Ball-mill the powders in ethanol for 24 hours using zirconia milling media to ensure homogeneous mixing.
  - Dry the slurry at 120°C for 4 hours.
  - Calcination: Heat the dried powder in an alumina crucible at 850°C for 2-4 hours to form the PZT perovskite phase.
- Pellet Formation:
  - Add a small amount of polyvinyl alcohol (PVA) binder (e.g., 5 wt% aqueous solution) to the calcined powder.
  - Press the granulated powder into pellets of the desired dimensions using a uniaxial press at approximately 200-300 MPa.
- Sintering:
  - Place the green pellets in a sealed alumina crucible with a sacrificial PZT powder bed to create a lead-rich atmosphere.
  - Heat the pellets to 600°C at a rate of 3°C/min and hold for 1 hour to burn out the binder.

- Ramp up to the final sintering temperature (e.g., 1200°C) at a rate of 5°C/min and hold for 2 hours.
- Cool down to room temperature at a rate of 5°C/min.
- Electroding and Poling:
  - Polish the flat surfaces of the sintered pellets to ensure they are parallel.
  - Apply silver paste to both flat surfaces and fire at 600-700°C for 15-30 minutes to form electrodes.
  - Immerse the electroded pellet in a silicone oil bath preheated to 120°C.
  - Apply a DC electric field of 2.5 kV/mm for 30 minutes.[3]
  - Cool the pellet to room temperature while the electric field is still applied.
  - Age the poled sample for 24 hours before measuring the piezoelectric properties.[3]

## Data Presentation

Table 1: Effect of Sintering Temperature on d33 of  $(\text{Ba}_{0.93}\text{Ca}_{0.07})(\text{Ti}_{0.95}\text{Zr}_{0.05})\text{O}_3$  Ceramics

Sintering Temperature (°C)	d33 (pC/N)
1300	142
1350	276
1400	333
1450	387
1500	371

(Data sourced from[4])

Table 2: Effect of Doping on the Piezoelectric Properties of PZT-based Ceramics

Dopant	d33 (pC/N)	Reference
0.1 wt.% Li <sub>2</sub> CO <sub>3</sub>	500	[3]
0.1 moles Sb <sub>2</sub> O <sub>3</sub>	350	[7][8]
0.2PZNN-0.8PZT	501	[3]
0.14PZN-0.06PMN-0.8PZT	358	[1]
0.1 wt.% Sb <sub>2</sub> O <sub>3</sub> in PZN-PMN-PZT	338	[1]

## Visualizations



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Caption: Experimental workflow for PZT ceramic fabrication.

Caption: Troubleshooting logic for low d33 in PZT ceramics.

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